Cerovive

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El disufenton sodio se sintetiza mediante la disulfonilación de la fenilbutilnitrona. El proceso implica la reacción de la fenilbutilnitrona con agentes sulfonantes en condiciones controladas para introducir grupos sulfonilo en posiciones específicas del anillo aromático .

Métodos de Producción Industrial: La producción industrial de disufenton sodio implica reacciones de sulfonación a gran escala, seguidas de pasos de purificación para aislar el producto deseado. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del compuesto .

Tipos de Reacciones:

Oxidación: El disufenton sodio puede sufrir reacciones de oxidación, donde actúa como un eliminador de radicales libres, evitando así el daño oxidativo.

Reducción: El compuesto también puede participar en reacciones de reducción, particularmente en sistemas biológicos donde ayuda a reducir el estrés oxidativo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y otros peróxidos.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen diversas formas oxidadas y reducidas de disufenton sodio, así como derivados sustituidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Química: Se utiliza como un eliminador de radicales libres en diversas reacciones químicas para evitar reacciones secundarias no deseadas.

Biología: El compuesto se ha estudiado por sus efectos neuroprotectores, particularmente en el tratamiento del accidente cerebrovascular isquémico y otras afecciones neurodegenerativas.

Medicina: El disufenton sodio ha mostrado promesa en el tratamiento de tumores cerebrales, incluidos el glioblastoma y el glioblastoma pontino intrínseco difuso. También se está investigando su potencial en el tratamiento del tinnitus y la pérdida auditiva.

Industria: Las propiedades antioxidantes del disufenton sodio lo hacen útil en diversas aplicaciones industriales donde la estabilidad oxidativa es crucial

Mecanismo De Acción

El disufenton sodio ejerce sus efectos principalmente a través de su capacidad para atrapar radicales libres. Inhibe la actividad de la sulfatasa 2, una enzima sobreexpresada en la matriz extracelular de las células cancerosas. Esta inhibición evita la eliminación del sulfato de los ésteres 6-O-sulfato de la heparina, reduciendo así el estrés oxidativo y protegiendo las células del daño .

Compuestos Similares:

Fenilbutilnitrona (PBN): El compuesto precursor del disufenton sodio, conocido por sus propiedades neuroprotectoras.

MNP-OH (NtBHA): Un producto de hidrólisis de PBN, también un poderoso eliminador de radicales libres.

NXY-059: Otro antioxidante basado en nitrona con propiedades similares al disufenton sodio

Singularidad: El disufenton sodio destaca por su mayor solubilidad y estabilidad en comparación con su compuesto precursor, la fenilbutilnitrona. Su capacidad para inhibir la sulfatasa 2 también agrega una dimensión única a su mecanismo de acción, lo que lo convierte en un candidato prometedor para diversas aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Phenylbutylnitrone (PBN): The parent compound of disufenton sodium, known for its neuroprotective properties.

MNP-OH (NtBHA): A hydrolysis product of PBN, also a powerful free radical scavenger.

NXY-059: Another nitrone-based antioxidant with similar properties to disufenton sodium

Uniqueness: Disufenton sodium stands out due to its enhanced solubility and stability compared to its parent compound, phenylbutylnitrone. Its ability to inhibit sulfatase 2 also adds a unique dimension to its mechanism of action, making it a promising candidate for various therapeutic applications .

Propiedades

IUPAC Name |

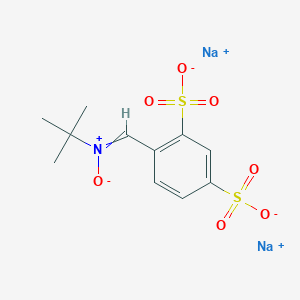

disodium;4-[[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZOVRYBVCMCGL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NNa2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895069 | |

| Record name | Disufenton sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168021-79-2 | |

| Record name | Disufenton sodium [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168021792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disufenton sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.